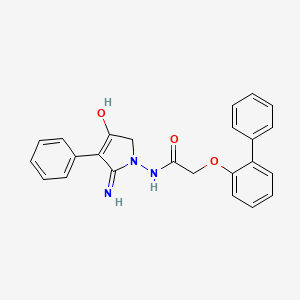

![molecular formula C21H14Cl2N4O B6077120 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)

4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide” is a complex organic molecule. It contains a phthalazinyl group, which is a nitrogen-containing heterocyclic compound, attached to a benzamide group. The benzamide group is further substituted with a 3,4-dichlorophenylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the phthalazinyl and benzamide groups, as well as the 3,4-dichlorophenylamino substituent, would contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The presence of the amine and amide groups could potentially make the compound reactive towards acids, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could contribute to its solubility in polar solvents .Scientific Research Applications

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

- Results : Compounds 12c and 12d exhibited potent antiproliferative activity against NCI-H1975 NSCLC cells. They specifically inhibited EGFR and increased histone acetylation. In animal experiments, 12d inhibited tumor growth without causing organ damage .

Synthesis of Chiral Drug Intermediates

- Application : The compound 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione was used to generate a key intermediate for synthesizing diltiazem, commonly used for angina and hypertension treatment .

Triple Reuptake Inhibition

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide is the Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylase (HDAC) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation. HDAC, on the other hand, is involved in modulating gene expression by deacetylating histones and non-histone proteins.

Mode of Action

This compound acts as a dual inhibitor of EGFR and HDAC . It binds to these targets, inhibiting their activity. The inhibition of EGFR leads to a decrease in cell proliferation, particularly in cancer cells where EGFR is often overexpressed or mutated. The inhibition of HDAC results in an increase in the acetylation of histones, leading to changes in gene expression.

Biochemical Pathways

The compound affects the EGFR signaling pathway and the regulation of gene expression through histone acetylation . The EGFR pathway is involved in cell proliferation, survival, and differentiation. When EGFR is inhibited, the downstream effects include reduced cell proliferation and increased cell death. On the other hand, increased histone acetylation due to HDAC inhibition can lead to changes in gene expression, including the upregulation of genes involved in cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to the inhibition of EGFR and the changes in gene expression caused by increased histone acetylation.

properties

IUPAC Name |

4-[4-(3,4-dichloroanilino)phthalazin-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O/c22-17-10-9-14(11-18(17)23)25-21-16-4-2-1-3-15(16)19(26-27-21)12-5-7-13(8-6-12)20(24)28/h1-11H,(H2,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVAWVUSLGTRMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(3,4-Dichlorophenyl)amino]phthalazin-1-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

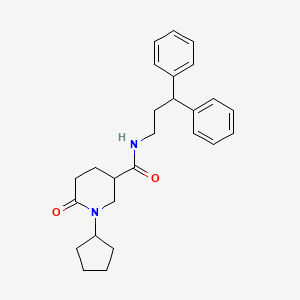

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)

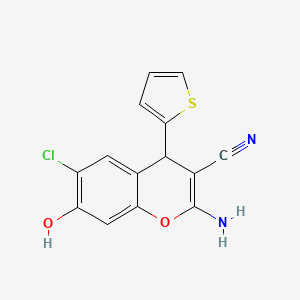

![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)

![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)

![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)

![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)

![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6077122.png)

![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)